2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the ethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzoxazole ring and ethyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is used to study the mechanisms of action of benzoxazole derivatives and their interactions with biological targets.
Pharmaceutical Research: It serves as a lead compound for the synthesis of new pharmacologically active molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2-bromo-N-[4-(5-propyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2-bromo-N-[4-(5-phenyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the ethyl group on the benzoxazole ring, which may influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-2-14-7-12-20-19(13-14)25-22(27-20)15-8-10-16(11-9-15)24-21(26)17-5-3-4-6-18(17)23/h3-13H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDQKXPMBOFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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